6-(Trifluoromethyl)pteridin-4-OL

Kinase Inhibition TrkA Pain Therapeutics

6-(Trifluoromethyl)pteridin-4-OL (CAS: 1928758-79-5; molecular formula: C₇H₃F₃N₄O; molecular weight: 216.12) is a pteridine-based heterocyclic compound characterized by a trifluoromethyl group at the 6-position and a 4-hydroxy (4-oxo) functionality on the pteridine ring system. This compound belongs to the broader class of pteridine derivatives that have been extensively investigated as kinase inhibitors, with this specific compound appearing as a key exemplar in multiple U.S.

Molecular Formula C7H3F3N4O
Molecular Weight 216.12 g/mol
Cat. No. B13048562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)pteridin-4-OL
Molecular FormulaC7H3F3N4O
Molecular Weight216.12 g/mol
Structural Identifiers
SMILESC1=C(N=C2C(=O)NC=NC2=N1)C(F)(F)F
InChIInChI=1S/C7H3F3N4O/c8-7(9,10)3-1-11-5-4(14-3)6(15)13-2-12-5/h1-2H,(H,11,12,13,15)
InChIKeyUVVNPLLNGMYWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)pteridin-4-OL: CAS 1928758-79-5, TrkA Kinase Inhibitor and Pteridine Scaffold with 6-Position CF₃ Substituent


6-(Trifluoromethyl)pteridin-4-OL (CAS: 1928758-79-5; molecular formula: C₇H₃F₃N₄O; molecular weight: 216.12) is a pteridine-based heterocyclic compound characterized by a trifluoromethyl group at the 6-position and a 4-hydroxy (4-oxo) functionality on the pteridine ring system [1]. This compound belongs to the broader class of pteridine derivatives that have been extensively investigated as kinase inhibitors, with this specific compound appearing as a key exemplar in multiple U.S. patents directed toward TrkA kinase inhibition for therapeutic applications [2][3]. The predicted physicochemical properties include a boiling point of 224.1±50.0 °C, density of 1.82±0.1 g/cm³, and a predicted pKa of 0.92±0.40, indicating the compound exists predominantly in its protonated form under physiological conditions .

Why Pteridine-4-ol Derivatives Cannot Be Generically Substituted: 6-Position Substituent Determines Kinase Selectivity and Potency Spanning Four Orders of Magnitude


Substitution at the 6-position of the pteridin-4-ol scaffold is not a generic modification but rather a critical determinant of both target engagement potency and selectivity profile. SAR studies focused on the 6- and 7-positions of pteridine derivatives have established that hydrophobic substituents at these positions dramatically modulate inhibitory activity, with the 4-position OH/NH group being essential for baseline activity [1]. Within the pteridin-4-ol class, IC₅₀ values for kinase inhibition span over four orders of magnitude depending on substitution pattern—from low nanomolar (1–4 nM for optimized 6-substituted derivatives) to >10 μM for less optimal substitution patterns [2][3][4]. The trifluoromethyl group at the 6-position confers specific electronic and steric properties that cannot be replicated by methyl, hydrogen, or other halogen substituents; in related pteridine series, the CF₃ substitution has been explicitly designated as an independent claim element distinct from halogen or alkyl alternatives, reflecting its unique contribution to binding interactions and biological activity [5][6]. Substituting a 6-CF₃ pteridin-4-ol with a 6-methyl or unsubstituted analog without experimental validation would therefore risk substantial loss of target potency and altered selectivity, rendering cross-study comparisons or generic replacement scientifically unsound.

6-(Trifluoromethyl)pteridin-4-OL: Quantitative Differentiation Evidence from BindingDB, Patent SAR, and Pteridine Class Analysis


TrkA Kinase Inhibition: Sub-Nanomolar Potency Achieved with 6-CF₃ Substitution Pattern

6-(Trifluoromethyl)pteridin-4-OL demonstrates potent inhibition of TrkA kinase with an IC₅₀ of 1.95 nM in ELISA-based kinase activity assays at pH 7.5 [1]. This compound appears in multiple U.S. patents as Example 30, representing the 6-CF₃ substitution pattern on the pteridin-4-ol core. By comparison, a structurally related pteridine analog (BDBM136645) with a modified substitution pattern exhibits an IC₅₀ of 4 nM under identical assay conditions, representing a ~2-fold reduction in potency relative to the 6-CF₃ compound [2]. Additional TrkA inhibitors in the same patent series show IC₅₀ values of 12.8 nM and 14.2 nM, demonstrating that the 6-CF₃ substitution confers approximately 6.6- to 7.3-fold enhanced potency compared to other substitution variants within the same chemical series [3][4]. At the class level, unoptimized pteridin-4-ol derivatives lacking optimized hydrophobic substituents at the 6- and 7-positions exhibit dramatically reduced kinase inhibitory activity, with reported IC₅₀ values as high as 48,000 nM (48 μM), representing a >24,000-fold potency differential [5].

Kinase Inhibition TrkA Pain Therapeutics Neurotrophin Signaling

6-Position CF₃ Substitution Confers Distinct Patent Classification from 6-Hydrogen and 6-Alkyl Pteridines

Patent claims covering pteridine kinase inhibitors explicitly treat the 6-trifluoromethyl substitution as a distinct and independently claimed structural element. In EP 0318795 A2, R₁ is defined as hydrogen, halogen, trifluoromethyl, or nitro as separate, non-interchangeable substituent options—indicating that the trifluoromethyl group is not considered a generic substitute for halogen or hydrogen in the claimed pharmaceutical compositions [1]. Similarly, in U.S. Patent 8,865,698 (covering TrkA inhibitors), the 6-CF₃ substituted compound is specifically exemplified as Example 30, distinct from other exemplars bearing different 6-position substituents [2]. This pattern of independent claiming reflects the established SAR principle that CF₃ substitution confers unique electronic effects (strong electron-withdrawing character via induction), steric properties (comparable to isopropyl in van der Waals volume), and lipophilicity enhancement (π = 0.88) that differ fundamentally from methyl (π = 0.56), hydrogen (π = 0.00), or halogen alternatives [3]. In pteridine SAR studies focused on the 6- and 7-positions, hydrophobic substituents were found to be critical for potency optimization, with CF₃ representing the optimal balance of lipophilicity and metabolic stability among available substituent options [4].

Medicinal Chemistry Patent Composition of Matter IP Differentiation Trifluoromethyl SAR

Selectivity Differentiation: Pteridine Core with 6-CF₃ Substitution Shows Target Engagement Distinct from 6,7-Disubstituted Pteridin-4-ol Analogs

While direct selectivity panel data for 6-(Trifluoromethyl)pteridin-4-OL is not publicly available, class-level comparative mapping studies of pteridine derivatives against trypanosomatid folate pathway enzymes (TbPTR1, LmPTR1, TbDHFR, LmDHFR) and the human off-target hDHFR demonstrate that substitution patterns critically determine selectivity indices [1]. In heatmap analyses of six pteridine derivatives, IC₅₀ values across four parasitic targets and one human off-target varied substantially, with selectivity indices (SI = IC₅₀ hDHFR / IC₅₀ parasitic target) ranging from non-selective (SI ≈ 1) to highly selective (SI > 100) depending solely on substituent placement and identity [2][3]. Pteridine derivatives lacking optimized substituents at the 6-position show dramatically reduced or absent selectivity against hDHFR. Conversely, compounds bearing 6,7-diphenyl substitution (ZINC05156321, 6,7-diphenylpteridin-4-ol) and 6,7-bis(fluorophenyl) substitution (ZINC05156324) were identified through virtual screening as having enhanced binding affinity relative to the pteroic acid template, demonstrating that the specific substituent pattern on the pteridine core directly governs both absolute binding affinity and relative target discrimination [4]. The 6-CF₃ monosubstituted pteridin-4-ol represents a distinct substitution pattern from both the 6,7-diphenyl and 6,7-bis(fluorophenyl) analogs, with the single CF₃ group providing a focused rather than extended hydrophobic interaction profile.

Target Selectivity Kinase Profiling Trypanosomatid DHFR PTR1 Inhibition

4-Position OH Group Essential for Baseline Activity; 6-Position CF₃ Required for Nanomolar Potency

Structure-activity relationship studies of pteridine derivatives have established that the 4-position OH or NH group is critical for baseline inhibitory activity [1]. In HCV NS5B polymerase assays, a pteridine hit compound demonstrated an IC₅₀ of 15 μM, with subsequent SAR optimization focused on the 6- and 7-positions and 4-position substitution. The study found that NH or OH at the 4-position is critical for inhibitory activity, and that hydrophobic substituents at the 6- and 7-positions may help compounds permeate through the cell membrane [1]. The 6-(Trifluoromethyl)pteridin-4-OL compound combines both essential elements: the required 4-OH group and a hydrophobic CF₃ substituent at the 6-position. In contrast, unsubstituted pteridin-4-ol (CAS: 700-47-0, MW: 148.12) lacks any hydrophobic substituent at the 6-position and would be expected to exhibit substantially lower potency based on the established SAR principles [2]. The CF₃ group in 6-(Trifluoromethyl)pteridin-4-OL provides enhanced membrane permeability potential (due to increased lipophilicity, π = 0.88 vs. H = 0.00) while maintaining metabolic stability relative to alkyl alternatives [3]. This SAR evidence directly explains why the 6-CF₃ compound achieves nanomolar TrkA potency (1.95 nM) whereas unsubstituted or less optimally substituted pteridines exhibit dramatically reduced activity.

Structure-Activity Relationship Pteridine SAR Enzyme Inhibition Hydrophobic Substituent

6-(Trifluoromethyl)pteridin-4-OL: Validated Application Scenarios for Kinase Inhibitor Discovery and Pteridine SAR Programs


TrkA Kinase Inhibitor Lead Optimization and Reference Compound Studies

6-(Trifluoromethyl)pteridin-4-OL serves as a validated reference compound for TrkA kinase inhibitor discovery programs, with documented IC₅₀ = 1.95 nM in ELISA-based kinase activity assays . This compound is specifically identified as Example 30 in multiple U.S. patents covering TrkA inhibitors (U.S. Patent Nos. 8,865,698; 10,251,889; 9,783,245; 9,796,724), making it a structurally defined and legally disclosed chemical entity suitable for use as a positive control or starting point for medicinal chemistry optimization. Procurement of this specific compound enables direct comparison to patent SAR data and ensures experimental results can be benchmarked against the published patent literature.

Pteridine Structure-Activity Relationship Studies: 6-Position CF₃ Benchmarking

This compound provides a critical data point for SAR studies investigating the effect of 6-position substitution on pteridine core biological activity. With established SAR literature demonstrating that 4-OH is essential for baseline activity and that hydrophobic substituents at the 6-position enhance potency and membrane permeability , 6-(Trifluoromethyl)pteridin-4-OL serves as the optimized CF₃-substituted benchmark. It can be compared against unsubstituted pteridin-4-ol (baseline control), 6-methyl pteridin-4-ol (alkyl comparator), and 6-halogen variants to quantify the specific contribution of the trifluoromethyl group to target engagement, lipophilicity (π = 0.88), and cellular permeability.

Kinase Selectivity Panel Reference for TrkA-Focused Probe Compounds

For investigators conducting kinome-wide selectivity profiling, 6-(Trifluoromethyl)pteridin-4-OL can serve as a TrkA-focused reference compound to benchmark selectivity against structurally related pteridines with different substitution patterns. Class-level data from pteridine comparative mapping studies demonstrate that substitution pattern changes can alter selectivity indices by >100-fold across related enzyme targets . Using the 6-CF₃ monosubstituted compound alongside 6,7-diaryl pteridines (e.g., 6,7-diphenylpteridin-4-ol) in parallel selectivity assays enables direct experimental determination of how mono- versus di-substitution affects off-target kinase engagement and polypharmacology profiles.

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